An In-depth Technical Guide to the Chemical Properties and Structure of d-Camphoric Acid
An In-depth Technical Guide to the Chemical Properties and Structure of d-Camphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-(+)-Camphoric acid, a naturally occurring chiral dicarboxylic acid, is a white crystalline solid derived from the oxidation of d-camphor.[1] Its well-defined stereochemistry and bifunctional nature make it a valuable building block in asymmetric synthesis, a resolving agent for racemic mixtures, and a component in the development of novel materials and pharmaceuticals.[2][3] This technical guide provides a comprehensive overview of the core chemical properties and structural features of d-camphoric acid, complete with detailed experimental methodologies for their determination.
Chemical Structure
The systematic IUPAC name for d-camphoric acid is (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid. The molecule possesses a cyclopentane ring substituted with two carboxylic acid groups and three methyl groups. The stereochemistry at the C1 and C3 positions, designated as (1R,3S), is crucial to its identity and chiral properties.
Caption: 2D Chemical Structure of d-Camphoric Acid ((1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid).
Physicochemical Properties
The quantitative physicochemical properties of d-camphoric acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |
| CAS Number | 124-83-4 | [2][3] |
| Chemical Formula | C₁₀H₁₆O₄ | |
| Molecular Weight | 200.23 g/mol | |
| Appearance | White to light yellow crystalline powder | [2][3] |
| Melting Point | 186-189 °C | [2][3] |
| Boiling Point | 297.96 °C (rough estimate) | [2][3] |
| Water Solubility | 0.8 g/100 mL | [2][3] |
| Solubility | Soluble in hot water, ethanol, ether; slightly soluble in DMSO and methanol. | [2][4] |
| pKa₁ | 4.57 (at 25 °C) | [2][3] |
| pKa₂ | 5.10 (at 25 °C) | [2][3] |
| Specific Rotation [α]²⁰/D | +46° to +48° (c=1-10 in ethanol) | [2][5] |
Experimental Protocols
The following sections detail the methodologies for determining the key chemical properties of d-camphoric acid.
Melting Point Determination
The melting point of d-camphoric acid is determined using the capillary tube method with a melting point apparatus such as a Mel-Temp or a Thiele tube.
Methodology:
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A small amount of finely powdered, dry d-camphoric acid is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a rate of 10-15 °C per minute initially, and then the heating rate is reduced to 1-2 °C per minute as the temperature approaches the expected melting point.
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The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[2] A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.
Solubility Determination
The solubility of d-camphoric acid in various solvents is determined by the equilibrium solubility method.
Methodology:
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An excess amount of d-camphoric acid is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of d-camphoric acid in the clear filtrate is determined by a suitable analytical method, such as titration with a standardized base or by spectroscopic analysis.
pKa Determination
The acid dissociation constants (pKa) of d-camphoric acid are determined by potentiometric titration.
Methodology:
-
A known mass of d-camphoric acid is dissolved in a known volume of deionized water, potentially with a co-solvent if required.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (25 °C).
-
The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.
-
A titration curve of pH versus the volume of titrant added is plotted.
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The pKa values are determined from the half-equivalence points on the titration curve. For a dicarboxylic acid, two distinct equivalence points and two half-equivalence points will be observed, corresponding to pKa₁ and pKa₂.
Optical Rotation Measurement
The specific rotation of d-camphoric acid is measured using a polarimeter.
Methodology:
-
A solution of d-camphoric acid of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., ethanol).
-
The polarimeter is calibrated using a blank (the pure solvent).
-
The prepared solution is placed in a polarimeter cell of a known path length (l, in dm).
-
The optical rotation (α) of the solution is measured at a specific temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line, 589 nm).
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c).[1]
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
Methodology (KBr Pellet):
-
Approximately 1-2 mg of dry d-camphoric acid is ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
A portion of the mixture is placed in a pellet press and compressed under high pressure to form a thin, transparent pellet.
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Approximately 5-10 mg of d-camphoric acid is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer.
Conclusion
d-Camphoric acid is a well-characterized chiral molecule with a range of applications in chemical research and development. Its distinct physicochemical properties, underpinned by its rigid bicyclic structure and dicarboxylic acid functionality, are readily determined by standard laboratory techniques. This guide provides the foundational data and methodologies necessary for the effective utilization of d-camphoric acid in various scientific endeavors.
